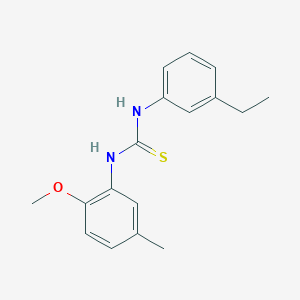

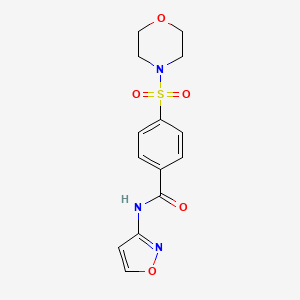

![molecular formula C18H21N3O2 B5712124 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)

2-[(anilinocarbonyl)amino]-N-isobutylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(anilinocarbonyl)amino]-N-isobutylbenzamide, also known as ABT-737, is a small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2), B-cell lymphoma-extra large (BCL-XL), and B-cell lymphoma-w (BCL-W). ABT-737 is a promising drug candidate due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

2-[(anilinocarbonyl)amino]-N-isobutylbenzamide works by binding to the hydrophobic groove of BCL-2, BCL-XL, and BCL-W, which are anti-apoptotic proteins that prevent cells from undergoing apoptosis. By binding to these proteins, 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide displaces pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and BCL-2 homologous antagonist/killer (BAK), which then form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.

Biochemical and Physiological Effects:

2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has been shown to induce apoptosis in cancer cells while sparing normal cells. It has also been shown to sensitize cancer cells to other therapeutic agents, such as chemotherapy and radiation therapy. However, 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has been reported to have limited efficacy against certain cancer cell lines, and resistance to 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has been observed in some cancer cells.

Advantages and Limitations for Lab Experiments

2-[(anilinocarbonyl)amino]-N-isobutylbenzamide is a useful tool in cancer research due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. However, its limited efficacy against certain cancer cell lines and the development of resistance to 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide in some cancer cells are limitations that must be considered when using 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide in lab experiments.

Future Directions

For 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide research include investigating its potential as a therapeutic agent for various types of cancer, identifying biomarkers that predict sensitivity or resistance to 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide, and developing strategies to overcome resistance to 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide. Additionally, further research is needed to better understand the mechanism of action of 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide and its potential side effects.

Synthesis Methods

2-[(anilinocarbonyl)amino]-N-isobutylbenzamide was first synthesized by Abbott Laboratories in 2005. The synthesis method involves the reaction of 4-tert-butyl-N-(4-chloro-3-trifluoromethylphenyl)-3-(4-fluorophenyl) pyrazole-1-carboxamide with 4-[(2-aminoethyl)amino]benzoic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide.

Scientific Research Applications

2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has also been studied in combination with other drugs, such as chemotherapy and radiation therapy, to enhance their efficacy.

properties

IUPAC Name |

N-(2-methylpropyl)-2-(phenylcarbamoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13(2)12-19-17(22)15-10-6-7-11-16(15)21-18(23)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAGFLMBLLABJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(anilinocarbonyl)amino]-N-isobutylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5712046.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)

![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)

![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)

![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)